molecular formula C6H4BF4KO B8004526 Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate

Cat. No.: B8004526
M. Wt: 218.00 g/mol
InChI Key: PKCIRTAPMRRUEX-UHFFFAOYSA-N
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Description

Potassium Trifluoro(5-fluoro-2-hydroxyphenyl)borate is an organotrifluoroborate salt that serves as a stable, air- and moisture-resistant reagent for use in synthetic chemistry, most notably in the powerful Suzuki-Miyaura cross-coupling reaction . Unlike boronic acids, which can be prone to protodeboronation, potassium organotrifluoroborates are tetracoordinate species that act as protected forms of boronic acids, allowing for their use in multi-step syntheses and long-term storage . This enhanced stability makes them particularly valuable for constructing complex molecules, including pharmaceuticals and natural products, as they resist non-productive decomposition during the coupling process . The primary research value of this compound lies in its role as a key building block in palladium-catalyzed cross-coupling reactions to form biaryl and alkyl-aryl carbon-carbon bonds—a fundamental transformation in modern organic synthesis . Furthermore, the phenolic hydroxyl group and the fluorine substituent on the aromatic ring offer handles for further synthetic manipulation and can be critical for modulating the electronic properties and bioactivity of target molecules. While the specific 5-fluoro-2-hydroxy derivative is a distinct entity, closely related compounds, such as Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate (CAS# 2252415-10-2), have been identified as intermediates in the synthesis of pharmaceuticals like Tocatinib, underscoring the general utility of this class of compounds in drug discovery and development . Organotrifluoroborates can also be converted to other functional groups; for example, they can be oxidized under mild conditions using Oxone® to form phenols, providing an alternative route to these important structures . This compound is intended for research and development purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;trifluoro-(5-fluoro-2-hydroxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4O.K/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCIRTAPMRRUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)F)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Methanol, ethanol, or water.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H4BF4KO
  • Molecular Weight : 218 g/mol
  • Appearance : White to yellow solid
  • CAS Number : 2461034-58-0

The compound features a boron atom bonded to a trifluoromethyl group and a 5-fluoro-2-hydroxyphenyl moiety, which significantly influences its reactivity and applications in synthetic chemistry.

Cross-Coupling Reactions

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is primarily utilized as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential intermediates in drug synthesis and materials science.

Case Study: Suzuki-Miyaura Coupling

In a study examining the effectiveness of various boron reagents in Suzuki-Miyaura reactions, this compound demonstrated high reactivity with diverse substrates. The reaction conditions were optimized for yield and selectivity, showcasing the compound's potential in synthesizing complex organic molecules .

Reagent Substrate Yield (%) Conditions
This compoundAryl halide85%Pd catalyst, K2CO3, THF
Other organoboron reagentsVarious50-80%Varies

Pharmaceutical Development

The compound is also being explored for its role as an intermediate in pharmaceutical synthesis. Its unique structural features enhance its interaction with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against flaviviruses such as Zika and dengue. The structure-activity relationship (SAR) studies highlighted how modifications to the phenolic group influenced biological activity, paving the way for new antiviral drug candidates .

Mechanism of Action

The mechanism of action of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability
  • Potassium trifluoro(3-hydroxyphenyl)borate (Similarity: 0.91 ): The 3-hydroxyphenyl derivative lacks the fluorine substituent but retains the hydroxyl group. However, intramolecular hydrogen bonding between the hydroxyl and trifluoroborate group may enhance stability .
  • Potassium trifluoro(2-methoxyphenyl)borate (Similarity: 0.87 ):
    The methoxy group at the 2-position is electron-donating, increasing electron density at the boron-carbon bond. This can accelerate transmetalation in cross-couplings but may reduce resistance to protodeboronation compared to electron-withdrawing fluorine substituents .

  • Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate (Similarity: 0.85 ):
    The fluorine atom at the 5-position exerts an electron-withdrawing effect, polarizing the boron-carbon bond and enhancing electrophilicity. This increases reactivity in couplings while the ortho-hydroxyl group provides additional stabilization via hydrogen bonding .

Table 1: Substituent Effects on Key Properties

Compound Substituents Electron Effect Stability Reactivity in Couplings
Potassium trifluoro(3-hydroxyphenyl)borate 3-OH Moderate electron-withdrawing High (H-bonding) Moderate
Potassium trifluoro(2-methoxyphenyl)borate 2-OCH₃ Electron-donating Moderate High
Target Compound 5-F, 2-OH Strong electron-withdrawing High (H-bonding) Very High
Heterocyclic vs. Aromatic Trifluoroborates
  • Potassium trifluoro(5-methylthiophen-2-yl)borate (): Thiophene-based trifluoroborates exhibit higher aromaticity and sulfur’s electron-donating effects, leading to faster transmetalation but lower thermal stability compared to phenyl analogs. The methyl group enhances solubility in nonpolar solvents .
  • Potassium trifluoro(5-formylthiophen-3-yl)borate ():
    The formyl group introduces electrophilic character, enabling nucleophilic additions but requiring inert conditions to prevent side reactions. This contrasts with the hydroxyl group in the target compound, which is less reactive under basic conditions .

Table 2: Aromatic vs. Heterocyclic Trifluoroborates

Compound Aromatic System Key Functional Group Stability Application Scope
Target Compound Phenyl 5-F, 2-OH High Cross-couplings, drug synthesis
Potassium trifluoro(5-methylthiophen-2-yl)borate Thiophene 5-CH₃ Moderate Conjugated polymers
Potassium 5-formylthiophen-3-yltrifluoroborate Thiophene 5-CHO Low (air-sensitive) Functional material synthesis
Functional Group Compatibility
  • Potassium 2-fluoro-5-formylphenyltrifluoroborate ():
    The formyl group (-CHO) is highly reactive, limiting use in strongly nucleophilic or acidic conditions. In contrast, the hydroxyl group in the target compound is compatible with a broader range of reaction conditions, including basic media .

  • Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate (): The ester group (-COOMe) is stable under Suzuki-Miyaura conditions but hydrolyzes under acidic or basic hydrolysis. The target compound’s hydroxyl group offers orthogonal reactivity for post-functionalization .

Biological Activity

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is an organoboron compound that has garnered attention for its potential biological activity. This compound, characterized by its trifluoroborate functional group attached to a phenolic structure, is recognized for its applications in organic synthesis and pharmaceutical development. Understanding its biological activity is essential for evaluating its potential therapeutic uses.

  • Chemical Formula: C6H4BF4KO
  • Molecular Weight: 218 g/mol
  • CAS Number: 2461034-58-0

Table 1: Physical Properties of this compound

PropertyValue
AppearanceWhite to yellow solid
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Research indicates that this compound may exhibit biological activity through its interaction with cellular pathways. The presence of the fluorine atom and the hydroxyl group on the phenyl ring can influence the compound's reactivity and interaction with biological macromolecules, potentially leading to inhibition of cell proliferation.

Case Studies and Research Findings

  • Inhibition of Cell Proliferation :
    • A study evaluated a series of fluorinated compounds, including those similar to this compound, demonstrating potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range . This suggests that modifications in the phenolic structure can enhance biological activity.
  • Synthesis and Evaluation :
    • Research involving the synthesis of novel phosphoramidate analogues revealed that structural modifications could significantly affect their biological efficacy. Compounds with similar structural features to this compound were shown to undergo metabolic conversion within cells, leading to the release of active metabolites .
  • Potential Therapeutic Applications :
    • The compound's unique structure positions it as a candidate for further investigation in drug development, particularly in oncology and targeted therapies. Its ability to interact with specific cellular targets may provide avenues for developing new therapeutic agents.

Table 2: Summary of Biological Studies

Study ReferenceCell TypeIC(50) (nM)Mechanism of Action
L1210<100Inhibition of proliferation via nucleotide release
3T3-L1<210Enhanced IL-6 secretion and phosphorylation

Q & A

Q. Advanced Reaction Engineering

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance catalytic activity for ortho-substituted substrates .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of hindered borates .
  • Microwave Irradiation : Accelerate reaction rates and reduce side-product formation .
    Troubleshooting : Analyze reaction mixtures via LC-MS to detect undesired homocoupling or deborylation .

What storage conditions are recommended for potassium trifluoroborate salts?

Q. Basic Stability

  • Environment : Store in airtight containers under inert gas (Ar) at -20°C .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • Solubility : Note limited aqueous solubility (4.4 g/L at 20°C); use THF or DMF for dissolution .

How can labile trifluoroborates be stabilized during prolonged experimental workflows?

Q. Advanced Stabilization

  • Lyophilization : Convert aqueous solutions to stable powders for long-term storage .
  • Chelation : Add EDTA to sequester metal impurities that accelerate decomposition .
  • In Situ Generation : Prepare the borate immediately before use to avoid degradation .

How should researchers reconcile contradictory data on reaction yields reported in literature?

Advanced Data Analysis
Contradictions often arise from:

  • Substrate Purity : Impurities in starting materials (e.g., residual moisture) reduce yields .
  • Catalyst Lot Variability : Screen multiple Pd sources to identify optimal activity .
  • Reproducibility : Replicate key procedures (e.g., lithiation time, cooling rate) with strict adherence to reported conditions .
    Mitigation : Report detailed experimental logs, including exact stoichiometry and equipment calibration .

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